n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide

Indanone scaffold Linker chemistry H-bond acceptor count

SAR researchers probing indanone-based kinase inhibitors often face a supplier gap: the 4-oxy-linked (O-linked) variant is scarce, while N-linked analogs dominate catalogs. This compound fills that gap at 98% purity (HPLC). • Ether (oxy) bridge adds an H-bond acceptor and a rotatable bond absent in N-linked analogs, enabling systematic linker SAR for Abl, c-Kit, and PDGFR programs. • Isopropyl amide boosts permeability (LogP ~1.72, TPSA 55.4 Ų) while staying below the BBB threshold-suitable for parallel CNS/peripheral profiling. • 98% HPLC purity with full GHS documentation; non-hazardous for transport, ships ambient globally.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B14898155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)COC1=CC=CC2=C1CCC2=O
InChIInChI=1S/C14H17NO3/c1-9(2)15-14(17)8-18-13-5-3-4-10-11(13)6-7-12(10)16/h3-5,9H,6-8H2,1-2H3,(H,15,17)
InChIKeyJAEHMYLJZJRVOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide – Product Overview & Sourcing


n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide (CAS 1285583-88-1, molecular formula C14H17NO3, molecular weight 247.29 g/mol) is a synthetic 4-oxy-substituted 1-indanone derivative featuring an N-isopropyl acetamide side chain connected via an ether (oxy) linkage . This compound belongs to the broader class of indane/indanone amides, which are widely explored as kinase inhibitor scaffolds and anti-inflammatory agents, yet the specific 4-oxyacetamide-isopropyl substitution pattern distinguishes it from the more common N-linked indanone amides (e.g., N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide, CAS 173252-63-6) . The compound is commercially available from multiple research chemical suppliers at a standard purity of 98% (HPLC), with a boiling point predicted at 495.1±45.0 °C and a calculated LogP of approximately 1.72 .

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide: Structural Differentiation from Generic Analogs


Indanone-amide compounds exhibit markedly different biological activity, physicochemical properties, and synthetic tractability depending on the nature of the linker (N-linked vs. O-linked) and the amide substituent (methyl, ethyl, isopropyl, cyclopentyl, etc.) [1]. n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide incorporates an ether (oxy) bridge between the indanone core and the acetamide moiety—a structural feature that introduces an additional hydrogen bond acceptor site and a rotatable bond absent in the direct N-linked analog N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6) [2]. In kinase inhibitor pharmacophore models, this oxy-linker alters the distance and angle between the hinge-binding indanone and the solvent-exposed amide region, potentially modulating selectivity profiles against protein kinases such as Abl, Bcr-Abl, c-Kit, and PDGFR, where indanone amides have established activity [1]. Furthermore, the branched isopropyl group on the amide nitrogen provides steric bulk distinct from linear n-propyl or smaller methyl/ethyl analogs, affecting both metabolic stability and target engagement kinetics .

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide: Quantitative Differentiation Evidence


Ether vs. N-Linked Linker: Hydrogen Bond Acceptor Capacity

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide features an ether (oxy) linker between the indanone C4 position and the acetamide carbonyl, resulting in 3 hydrogen bond acceptors (HBA = 3) and 1 hydrogen bond donor (HBD = 1) . In contrast, the closest direct structural analog N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6) connects the acetamide group directly to the indanone C4 via a nitrogen atom, yielding only 2 HBA and 1 HBD [1]. This additional HBA site in the target compound creates distinct hydrogen-bonding capacity relevant to protein-ligand interactions in kinase ATP-binding pockets.

Indanone scaffold Linker chemistry H-bond acceptor count

Rotatable Bond Count and Conformational Flexibility

The target compound contains 4 rotatable bonds (RB = 4) compared to 1 rotatable bond for N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6), as reported in vendor datasheets . The three additional rotatable bonds arise from the ether (oxy) linkage (–O–CH2–C(=O)–) and the isopropyl amide group, introducing substantially greater conformational flexibility. Per established medicinal chemistry principles, each additional rotatable bond typically contributes approximately 0.5–1.0 kcal/mol to the entropic penalty upon protein binding, which must be compensated by favorable enthalpic interactions.

Rotatable bonds Conformational entropy Ligand efficiency

N-Isopropyl vs. N-Methyl: Lipophilicity and Steric Bulk

The target compound carries an N-isopropyl group on the acetamide nitrogen, yielding a calculated LogP of approximately 1.72 and a molecular weight of 247.29 g/mol . In contrast, N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6) possesses a simpler N-methyl (acetamide) group with MW of 189.21 g/mol and an expectedly lower LogP (estimated ~0.9–1.1 based on fragment-based prediction tools) [1]. The isopropyl substitution increases both molecular weight (+58.08 g/mol, +30.7%) and lipophilicity, which influences membrane permeability, metabolic stability (CYP-mediated oxidation of the isopropyl group), and plasma protein binding.

Lipophilicity LogP Steric parameter N-alkyl amide

TPSA and Oral Bioavailability Prediction

The topological polar surface area (TPSA) of n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide is reported as 55.4 Ų . For the comparator N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6), TPSA is approximately 46.2 Ų (calculated from its two polar atoms: ketone O and amide NH-C=O group) [1]. Both compounds fall well within the Veber threshold of TPSA < 140 Ų for predicted oral bioavailability, yet the +9.2 Ų difference reflects the additional ether oxygen contribution in the target compound, which may enhance aqueous solubility through additional hydrogen bonding with solvent water molecules.

TPSA Oral bioavailability Veber rules ADME prediction

Purity and Hazard Profile: Procurement-Ready Specifications

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide is routinely supplied at 98% purity (HPLC) by multiple vendors, with consistent GHS07 hazard classification (Harmful/Irritant: H302, H315, H319, H335) and the Warning signal word . In comparison, N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6) is available at 95% purity from certain suppliers , with less uniformly documented hazard classifications. The target compound's well-characterized and consistent purity specification (98% vs. 95%) reduces batch-to-batch variability in biological assays.

Purity specification GHS classification Procurement compliance

n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide: Optimal Application Scenarios


Kinase Scaffold-Hopping Against Abl/c-Kit/PDGFR

Researchers conducting structure-activity relationship (SAR) studies on dihydroindene amide kinase inhibitors should prioritize this compound when exploring the impact of an O-linked (vs. N-linked) acetamide at the indanone 4-position. The additional hydrogen bond acceptor (+1 HBA) and increased conformational flexibility (+3 rotatable bonds) differentiate this scaffold from direct N-linked analogs [1][2]. This is particularly relevant for programs targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases, where dihydroindene amides have demonstrated inhibitory activity in the patent literature [1].

CNS vs. Peripheral Target Triage by Physicochemical Properties

The compound's calculated LogP (~1.72), TPSA (55.4 Ų), and molecular weight (247.29 g/mol) place it within an intermediate property space suitable for both CNS and peripheral target evaluation [1][2]. Compared to less lipophilic N-methyl amide analogs (estimated LogP ~0.9–1.1), the isopropyl substitution provides enhanced membrane permeability that may favor CNS penetration, while the oxy-linker maintains TPSA below the 60 Ų threshold often predictive of blood-brain barrier permeation [1]. This makes the compound a versatile tool for parallel CNS/peripheral SAR exploration.

Negative Control in Target Engagement Assays

For research programs studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) or related NAD+-dependent enzymes where thiazolidinedione-based inhibitors (e.g., patent US8637558 compounds) show nanomolar potency, n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide may serve as a structurally distinct negative control lacking the thiazolidinedione pharmacophore essential for potent inhibition [1][2]. Its well-defined 98% purity and consistent GHS hazard profile ensure reproducible negative control performance across assay batches.

Synthetic Intermediate for Indanone Library Diversification

The 4-oxyacetamide-isopropyl substitution pattern provides a versatile handle for further derivatization: the ketone at the 1-position of the indanone can undergo reductive amination, Grignard addition, or oxime formation, while the isopropyl amide can be hydrolyzed to the carboxylic acid for subsequent amide coupling diversification [1][2]. In comparison to N-linked indanone amides, the ether bridge offers orthogonal chemical stability under conditions that might cleave N-amide bonds (e.g., strong acidic hydrolysis), enabling chemoselective library synthesis strategies [1].

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